

# Dazcapistat (BLD-2660): An In-Depth Technical Review of its Investigational Indications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Dazcapistat (formerly BLD-2660) is a potent, orally bioavailable small molecule inhibitor of calpains, a family of calcium-dependent proteases. Developed by Blade Therapeutics, Dazcapistat has been the subject of clinical investigation for a range of fibrotic and inflammatory conditions. This technical guide provides a comprehensive overview of the investigational indications for Dazcapistat, detailing its mechanism of action, preclinical data, and clinical trial findings. Quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described to offer a complete picture of its development program. It is important to note that while Dazcapistat showed promise in early-stage trials, its development program has been discontinued by Blade Therapeutics in favor of other pipeline candidates.

#### Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Calpains are intracellular cysteine proteases that have been implicated in various cellular processes, including cell migration, proliferation, and apoptosis, all of which play a role in the fibrotic cascade. **Dazcapistat** was designed to inhibit calpain activity, thereby targeting a key driver of fibrosis.



## **Mechanism of Action**

**Dazcapistat** is a potent inhibitor of calpains 1, 2, and 9. By binding to the active site of these enzymes, **Dazcapistat** prevents the cleavage of their downstream substrates. This inhibition is believed to interfere with multiple pro-fibrotic signaling pathways.





Click to download full resolution via product page

Caption: Proposed mechanism of **Dazcapistat** in inhibiting fibrosis.



## **Investigational Indications**

**Dazcapistat** has been investigated in three primary indications, all of which have a significant fibrotic or inflammatory component.

#### **COVID-19 Pneumonia**

Rationale: The acute respiratory distress syndrome (ARDS) associated with severe COVID-19 is characterized by a "cytokine storm" and subsequent pulmonary fibrosis. By inhibiting calpain, **Dazcapistat** was hypothesized to reduce the inflammatory response and mitigate the development of lung fibrosis.

Clinical Development: Blade Therapeutics initiated a Phase 2, randomized, double-blind, placebo-controlled study (NCT04334460) to evaluate the safety and efficacy of **Dazcapistat** in hospitalized patients with COVID-19 pneumonia. The trial successfully enrolled 120 patients.

Experimental Protocol (Phase 2 - NCT04334460):

| Parameter          | Description                                                           |  |
|--------------------|-----------------------------------------------------------------------|--|
| Study Design       | Randomized, double-blind, placebo-controlled                          |  |
| Patient Population | Hospitalized adults with confirmed SARS-CoV-2 infection and pneumonia |  |
| Intervention       | Dazcapistat (BLD-2660) or placebo, administered orally                |  |
| Primary Outcome    | To be determined from final study results                             |  |
| Secondary Outcomes | To be determined from final study results                             |  |

Data: Specific quantitative data from this trial have not been publicly released. The discontinuation of the **Dazcapistat** program suggests the results may not have met the primary endpoints.

## **Idiopathic Pulmonary Fibrosis (IPF)**



Rationale: IPF is a progressive and fatal lung disease characterized by the relentless formation of scar tissue in the lungs. Calpain activation is believed to be a key contributor to the pathogenesis of IPF.

Preclinical Data: Preclinical studies in animal models of pulmonary fibrosis demonstrated that **Dazcapistat** could reduce lung fibrosis.

Clinical Development: While Blade Therapeutics indicated that **Dazcapistat** was being investigated for IPF, specific clinical trial details for this indication are not publicly available. The company has since advanced a different molecule, cudetaxestat (BLD-0409), for the treatment of IPF.

#### Scleroderma Interstitial Lung Disease (ILD)

Rationale: Scleroderma is a systemic autoimmune disease that can lead to fibrosis of the skin and internal organs, including the lungs (ILD). The underlying mechanism of fibrosis in scleroderma-ILD shares common pathways with IPF, making calpain inhibition a plausible therapeutic strategy.

Clinical Development: Similar to IPF, specific clinical trial information for **Dazcapistat** in scleroderma-ILD has not been disclosed.

# **Experimental Workflows**



#### General Preclinical to Clinical Workflow for Dazcapistat



Click to download full resolution via product page

Caption: A generalized workflow from preclinical to clinical development for **Dazcapistat**.



# **Summary of Quantitative Data**

Due to the early termination of the **Dazcapistat** program, a comprehensive public dataset of quantitative clinical results is unavailable. Preclinical data from Blade Therapeutics indicated potent inhibition of calpains 1, 2, and 9 with IC50 values in the low micromolar range.

| Parameter      | Value  | Source |
|----------------|--------|--------|
| Calpain 1 IC50 | < 3 μM |        |
| Calpain 2 IC50 | < 3 μΜ |        |
| Calpain 9 IC50 | < 3 μΜ |        |

#### **Conclusion and Future Directions**

**Dazcapistat** represented a targeted approach to treating fibrotic and inflammatory diseases by inhibiting calpain activity. While it progressed to Phase 2 clinical trials for COVID-19 pneumonia and was considered for IPF and scleroderma-ILD, Blade Therapeutics has since discontinued its development. This decision was likely based on a comprehensive evaluation of the clinical data and the comparative potential of other assets in their pipeline, such as cudetaxestat.

The investigation into **Dazcapistat** has, nevertheless, contributed valuable insights into the role of calpains in disease and the therapeutic potential of their inhibition. Future research in this area may build upon the lessons learned from the **Dazcapistat** program to develop next-generation calpain inhibitors with improved efficacy and safety profiles for the treatment of fibrotic and other debilitating diseases.

 To cite this document: BenchChem. [Dazcapistat (BLD-2660): An In-Depth Technical Review of its Investigational Indications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325815#investigational-indications-for-dazcapistat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com